molecular formula C18H26N4O2 B6124058 N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide

Cat. No.: B6124058
M. Wt: 330.4 g/mol
InChI Key: RLMXQIJFZUWHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide is a complex organic compound that features a piperazine ring substituted with a pyridin-2-ylmethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2) and TBHP in toluene.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide is unique due to its specific combination of a piperazine ring with a pyridin-2-ylmethyl group and an acetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-17(21-14-6-2-1-3-7-14)12-16-18(24)20-10-11-22(16)13-15-8-4-5-9-19-15/h4-5,8-9,14,16H,1-3,6-7,10-13H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMXQIJFZUWHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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